Ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate
Overview
Description
(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals derived from aldehydes or ketones and ethylene glycol. This compound is characterized by its unique structure, which includes a dioxolane ring and an ester functional group. It is used in various scientific research applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction is catalyzed by acids and proceeds under mild conditions. For example, the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with ethyl bromoacetate in the presence of a base such as potassium carbonate can yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid, which can then interact with enzymes or receptors in biological systems. The dioxolane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane
- 1,3-Dioxolane-2-methanol
Uniqueness
(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester is unique due to its combination of a dioxolane ring and an ester functional group. This structure imparts specific reactivity and stability, making it suitable for various applications in organic synthesis and industrial processes. Its ability to undergo multiple types of chemical reactions also enhances its versatility compared to other similar compounds .
Biological Activity
Ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate, a compound belonging to the dioxolane family, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and case studies.
This compound is characterized by a unique structure that includes a dioxolane ring and an ester functional group. It can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol, typically under mild acidic conditions. The synthesis route often involves the reaction of 2,2-dimethyl-1,3-dioxolane with ethyl bromoacetate in the presence of a base like potassium carbonate.
Biological Mechanisms
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The ester group can hydrolyze to release active acids that may influence enzymatic activities or receptor interactions. Additionally, the dioxolane ring can participate in ring-opening reactions, generating reactive intermediates that facilitate further biochemical interactions.
1. Antimicrobial Activity
Research has indicated that dioxolane derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. The structure-function relationship suggests that modifications in the dioxolane ring can enhance antimicrobial efficacy.
2. Anti-inflammatory Properties
Compounds containing dioxolane structures have been investigated for their anti-inflammatory effects. In vitro studies demonstrated that derivatives could inhibit pro-inflammatory cytokines in cell models exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. For example, cell viability assays using Vero cells revealed moderate cytotoxic effects at higher concentrations while maintaining acceptable safety margins at therapeutic doses .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on various dioxolane derivatives demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both strains, indicating strong antimicrobial potential.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment involving RAW 264.7 macrophages, treatment with the compound led to a significant decrease in TNF-alpha production after exposure to lipopolysaccharide (LPS). The results suggest that this compound may inhibit NF-kB activation pathways involved in inflammation .
Properties
IUPAC Name |
ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-4-12-8(11)7(10)6-5-13-9(2,3)14-6/h6-7,10H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZGTIDNENEORY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1COC(O1)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555153 | |
Record name | Ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103795-12-6 | |
Record name | Ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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